molecular formula C15H11FO3 B1431520 Methyl 2-fluoro-5-(4-formylphenyl)benzoate CAS No. 1393442-20-0

Methyl 2-fluoro-5-(4-formylphenyl)benzoate

Cat. No.: B1431520
CAS No.: 1393442-20-0
M. Wt: 258.24 g/mol
InChI Key: PULSTZYYRGUBOM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid and contains both a fluorine atom and a formyl group attached to the benzene ring

Safety and Hazards

“Methyl 2-fluoro-5-(4-formylphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with 4-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-5-(4-formylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(4-formylphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, which can form covalent bonds with nucleophilic residues in proteins. The fluorine atom can also influence the compound’s binding affinity and specificity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 4-fluoro-3-formylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    Methyl 2-fluoro-5-formylbenzoate:

Uniqueness

Methyl 2-fluoro-5-(4-formylphenyl)benzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

methyl 2-fluoro-5-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULSTZYYRGUBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159829
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-20-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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